molecular formula C13H23NO5 B2534969 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid CAS No. 2138413-29-1

4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid

Cat. No.: B2534969
CAS No.: 2138413-29-1
M. Wt: 273.329
InChI Key: DEIBFKXRYNEZQF-UHFFFAOYSA-N
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Description

4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid is a synthetic organic compound with the molecular formula C13H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Alternatively, the protection can be achieved in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of standard organic synthesis techniques, including the protection of amines and subsequent reactions to introduce the oxane and carboxylic acid functionalities.

Chemical Reactions Analysis

Types of Reactions

4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the reagents used.

Scientific Research Applications

4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid is unique due to its specific structure, which includes an oxane ring and a carboxylic acid group. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable for various scientific applications.

Biological Activity

The compound 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid , often referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₂₆N₂O₄
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 1392745-41-3

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

Research indicates that compounds similar to this compound may exhibit multiple biological activities, including:

  • Inhibition of Enzymes : Some derivatives act as inhibitors of β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease by preventing the aggregation of amyloid-beta peptides .
  • Antioxidant Properties : Studies have shown that these compounds can reduce oxidative stress markers, such as malondialdehyde (MDA), in cellular models exposed to neurotoxic agents like scopolamine .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies demonstrated that the compound significantly improved cell viability in astrocytes exposed to amyloid-beta (Aβ) toxicity. Specifically, when treated with Aβ, cell viability dropped significantly; however, co-treatment with the compound restored viability levels .
  • In Vivo Models : In animal models, the compound was evaluated for its neuroprotective effects against scopolamine-induced cognitive deficits. While it showed some protective effects, these were not statistically significant compared to established treatments like galantamine .
  • Comparative Studies : A comparative analysis with other known compounds indicated that while this compound had moderate efficacy in reducing TNF-α levels (a pro-inflammatory cytokine), it did not significantly alter IL-6 levels, suggesting a selective modulation of inflammatory pathways .

Summary of Biological Activities

Activity TypeObservations
Enzyme Inhibition Inhibits β-secretase and acetylcholinesterase; potential for Alzheimer's treatment .
Cell Viability Restores astrocyte viability in presence of Aβ; shows protective effects against neurotoxicity .
Oxidative Stress Reduces MDA levels in scopolamine-treated models; indicates antioxidant potential .
Inflammatory Response Modulates TNF-α production but does not significantly affect IL-6 levels .

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-9(14-11(17)19-12(2,3)4)13(10(15)16)5-7-18-8-6-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIBFKXRYNEZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCOCC1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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